5-(4-Dimethylaminobenzylidene)rhodanine

Catalog No.
S606060
CAS No.
536-17-4
M.F
C12H12N2OS2
M. Wt
264.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Dimethylaminobenzylidene)rhodanine

CAS Number

536-17-4

Product Name

5-(4-Dimethylaminobenzylidene)rhodanine

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+

InChI Key

JJRVRELEASDUMY-JXMROGBWSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Synonyms

5-(4-(dimethylamino)benzylidene)rhodanine, DMABR

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2

Origin

DABR is a synthetic compound, not found naturally.

Significance

DABR is a valuable tool in scientific research due to its specific interaction with silver ions. It forms a stable red-colored complex with silver, allowing for the detection and quantification of silver in various samples [].


Molecular Structure Analysis

DABR possesses a heterocyclic structure with several key features:

  • Central core: It consists of a thiazolidinone ring (a five-membered ring containing nitrogen, sulfur, and carbon) [].
  • Substituted groups:
    • A dimethylamino group (N(CH3)2) attached to the para (p) position of a benzene ring. This group contributes to the molecule's positive charge and water solubility [].
    • A benzylidene group (C6H5CH=) attached to the 5th position of the thiazolidinone ring. This group is responsible for the formation of the colored complex with silver [].

The combination of these features allows DABR to interact with silver ions and form a stable red complex, facilitating silver detection [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of DABR may involve various methods, but a common approach utilizes the condensation reaction between rhodanine and p-dimethylaminobenzaldehyde.

Reaction with Silver

DABR reacts with silver ions (Ag+) to form a red-colored complex. The balanced chemical equation for this reaction is:

DABR + Ag+ → DABR-Ag+ (red complex) []

Other Reactions

Limited information is available on other relevant reactions involving DABR.


Physical And Chemical Properties Analysis

  • Melting point: 285-288 °C (literature) [].
  • Boiling point: Not available (likely decomposes before boiling).
  • Solubility:
    • Soluble in alcohol, benzene, chloroform, and diethyl ether/hexanes [].
    • Very soluble in water [].
  • Appearance: Red crystals [].
  • Stability: Stable under normal storage conditions [].

DABR's mechanism of action for silver detection relies on the formation of a colored complex. The interaction between the electron-rich sites on DABR (particularly the sulfur and nitrogen atoms) and the silver ion leads to complexation. This complexation alters the electronic structure of DABR, resulting in the observed red color [].

Silver Detection and Quantification:

  • Autoradiography: 5-(4-DMAB)R acts as a silver-specific dye in autoradiography. This technique visualizes the distribution of radiolabeled molecules within tissues or cells. When 5-(4-DMAB)R interacts with silver ions deposited on X-ray film by the radiolabeled molecule, it forms a colored complex, allowing researchers to quantify the amount of silver and indirectly the radiolabeled molecule []. This application is valuable in studies involving silver nanoparticles or radiotracers containing silver.

Titration Indicator:

  • Cyanide Detection: 5-(4-DMAB)R functions as an indicator in the titration of cyanide solutions with silver nitrate solution. During the titration, the formation of a white silver chloride precipitate signifies the endpoint, indicating the complete conversion of cyanide ions to silver chloride. The color change of 5-(4-DMAB)R from yellow to red further confirms the endpoint, providing a visual confirmation alongside the precipitate formation []. This application is helpful in environmental and industrial settings for monitoring cyanide levels.

XLogP3

2.9

UNII

0SER53Q7RT

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

536-17-4

Wikipedia

P-dimethylaminobenzalrhodanine

General Manufacturing Information

4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-: ACTIVE

Dates

Modify: 2023-08-15

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